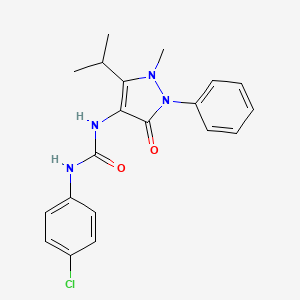
Tentoxina
Descripción general
Descripción
La tentoxina es un tetrapéptido cíclico natural producido por el hongo fitopatógeno Alternaria alternata. Es conocida por inducir selectivamente clorosis en varias plantas de plántulas en germinación, lo que la convierte en un posible herbicida natural . La this compound fue aislada y caracterizada por primera vez por George Templeton y sus colegas en 1967 .
Aplicaciones Científicas De Investigación
La tentoxina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
La tentoxina ejerce sus efectos inhibiendo la actividad de la F1-ATPasa de cloroplastos en especies vegetales sensibles. Esta inhibición interrumpe los procesos de transferencia de energía dentro de los cloroplastos, lo que lleva a la clorosis (amarilleamiento) de las plantas . Los objetivos moleculares incluyen sitios enzimáticos específicos dentro del complejo F1-ATPasa, y las vías involucradas están relacionadas con la hidrólisis de ATP y la conversión de energía .
Compuestos similares:
Cicloheximida: Otro péptido cíclico producido por Streptomyces griseus, conocido por sus efectos inhibitorios sobre la síntesis de proteínas.
Bacitracina: Un antibiótico peptídico cíclico producido por Bacillus subtilis, utilizado para inhibir la síntesis de la pared celular bacteriana.
Comparación:
Análisis Bioquímico
Biochemical Properties
Tentoxin interacts with specific components of the cell machinery, demonstrating a very specific interaction with particular biochemical targets . Tentoxin inhibits the F1-ATPase activity of chloroplasts , which is a crucial enzyme in the process of photosynthesis .
Cellular Effects
Tentoxin selectively induces chlorosis in several germinating seedling plants . It interferes with the development of prolamellar bodies and lamellae, resulting in deformed plastids . Tentoxin treatment also leads to an increase in starch content within the plastids .
Molecular Mechanism
Tentoxin’s mechanism of action involves disruption of normal plastid development rather than direct interference with chlorophyll synthesis . Tentoxin inhibits the F1-ATPase activity of chloroplasts . This inhibition disrupts the energy production in the plant cells, leading to the observed effects .
Temporal Effects in Laboratory Settings
Tentoxin’s effects on chlorophyll synthesis and plastid structure have been studied over time in laboratory settings . The toxin interferes with the development of prolamellar bodies and lamellae, leading to deformed plastids .
Metabolic Pathways
Tentoxin is involved in the metabolic pathways that disrupt normal plastid development . Tentoxin’s biosynthesis involves a putative nonribosomal peptide synthetase (NRPS) gene and a cytochrome P450 gene .
Subcellular Localization
Tentoxin’s effects are primarily observed in the chloroplasts of plant cells . Tentoxin inhibits the F1-ATPase activity of chloroplasts, disrupting their normal function
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La tentoxina se puede sintetizar mediante la síntesis de péptidos en fase sólida, que implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye el uso de grupos protectores para evitar reacciones no deseadas y la escisión final del péptido de la resina .
Métodos de producción industrial: La producción industrial de this compound implica el cultivo de Alternaria alternata en entornos controlados. El hongo se cultiva en medios limitados en fosfatos y la this compound se extrae del micelio utilizando solventes orgánicos . Los protoplastos de Alternaria alternata también se pueden utilizar para la producción de this compound, con condiciones óptimas que conducen a altos rendimientos .
Análisis De Reacciones Químicas
Tipos de reacciones: La tentoxina se somete a diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar dihidrothis compound, un precursor hidrogenado.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Se utilizan varios reactivos, incluidos los haluros de alquilo y los cloruros de acilo, en condiciones controladas.
Productos principales:
Dihidrothis compound: Formada a través de la oxidación.
Análogos de this compound: Formado a través de reacciones de sustitución.
Comparación Con Compuestos Similares
Cycloheximide: Another cyclic peptide produced by Streptomyces griseus, known for its inhibitory effects on protein synthesis.
Bacitracin: A cyclic peptide antibiotic produced by Bacillus subtilis, used to inhibit bacterial cell wall synthesis.
Comparison:
Propiedades
IUPAC Name |
(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRBDOFKDACOK-LFXZBHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893264 | |
| Record name | Tentoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28540-82-1 | |
| Record name | Tentoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tentoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



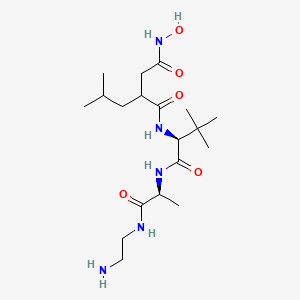



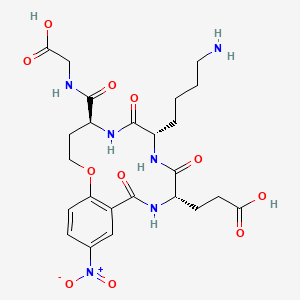
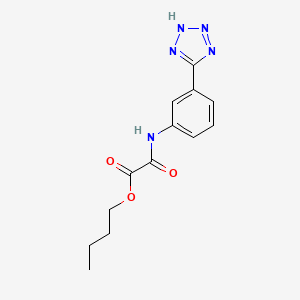

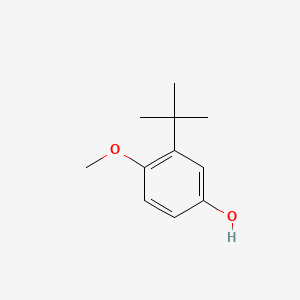
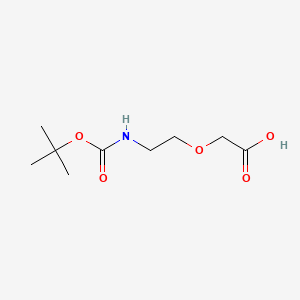

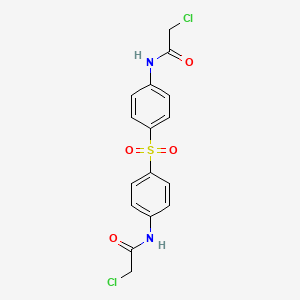
![2-Methoxy-6,7-dimethyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1682945.png)
